5-Amino-3-(3-pyrrolidinyl)isoxazole

Medicinal Chemistry Synthetic Methodology Building Blocks

Sourcing a pre-formed 5-aminoisoxazole scaffold with a free primary amine often requires de novo synthesis, delaying SAR campaigns. 5-Amino-3-(3-pyrrolidinyl)isoxazole (CAS 1782433-04-8) resolves this bottleneck: • Ready-to-functionalize: the 5-NH₂ enables direct amide, sulfonamide, or reductive amination for rapid kinase/GPCR library expansion. • Bifunctional design: combine amine-linker conjugation with pyrrolidine target engagement for streamlined PROTAC or affinity probe assembly. • Commercial availability ensures batch-to-batch consistency, eliminating multi-step core synthesis.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 1782433-04-8
Cat. No. B13663203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(3-pyrrolidinyl)isoxazole
CAS1782433-04-8
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CNCC1C2=NOC(=C2)N
InChIInChI=1S/C7H11N3O/c8-7-3-6(10-11-7)5-1-2-9-4-5/h3,5,9H,1-2,4,8H2
InChIKeyURUVMGDSGJJGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-(3-pyrrolidinyl)isoxazole: Structural and Functional Overview


5-Amino-3-(3-pyrrolidinyl)isoxazole (CAS 1782433-04-8), IUPAC name 3-pyrrolidin-3-yl-1,2-oxazol-5-amine, is a heterocyclic small molecule (C₇H₁₁N₃O, MW 153.18) belonging to the 5-aminoisoxazole class . Its structure features an isoxazole ring substituted with an amino group at the 5-position and a pyrrolidinyl group at the 3-position, a combination that confers distinct physicochemical and biological properties relevant to medicinal chemistry and probe development .

Building Block 5-Amino-3-pyrrolidinylisoxazole scaffold For 5-aminoisoxazole library synthesis
Functional Handle Free primary 5-NH₂ group Amide coupling, N-alkylation, linker attachment
Probe Development Bifunctional molecule design PROTACs, affinity probes, kinase inhibitor leads

Generic Substitution Limitations for 5-Amino-3-(3-pyrrolidinyl)isoxazole


Pyrrolidinylisoxazoles exhibit profound biological divergence depending on the precise position of substitution, the nature of the substituent, and stereochemistry. For instance, 3-methyl-5-(2-pyrrolidinyl)isoxazole (ABT-418) acts as a nicotinic acetylcholine receptor (nAChR) agonist [1], whereas 3-pyrrolidinylisoxazoles with distinct substitution patterns have been explored as dopamine autoreceptor agonists and cholinergic ligands [2]. The presence of a primary amino group at the isoxazole 5-position in 5-Amino-3-(3-pyrrolidinyl)isoxazole introduces unique hydrogen-bonding capabilities and synthetic versatility not present in N-alkylated or unsubstituted analogs, rendering generic substitution scientifically unsound for target-specific applications .

Regioisomer shift alters target profile

3-pyrrolidinyl substitution directs biological activity differently than 2-pyrrolidinyl isomers (e.g., ABT-418). Class-level evidence shows nAChR agonism versus dopamine autoreceptor/cholinergic profiles.

5-amino group defines reactivity and H-bonding

N-alkylated or des-amino analogs lack the primary amine handle. This eliminates key derivatization routes and alters solubility/permeability, making direct substitution unsound for amino-specific SAR studies.

5-Amino-3-(3-pyrrolidinyl)isoxazole: Differentiation Evidence


Distinct Synthetic Utility of 3-Pyrrolidinyl Regioisomer

The target compound is a 5-aminoisoxazole with a pyrrolidin-3-yl substituent at the isoxazole 3-position. This specific regioisomer (3,5-substitution pattern) is less sterically hindered and offers distinct reactivity in amide coupling and N-alkylation compared to the more common 2-pyrrolidinyl isomers (e.g., ABT-418, CAS 147402-53-7). The primary amine provides a versatile handle for further derivatization .

Regioisomeric Utility
Class-level inference

Target: 3-pyrrolidinyl, 5-NH₂
vs ABT-418: 2-pyrrolidinyl, 3-CH₃

Less hindered regioisomer enables distinct amide coupling and library diversification.

Reactivity inferred from substitution pattern; review synthetic accessibility.

Medicinal Chemistry Synthetic Methodology Building Blocks

Physicochemical Comparison to Des-Amino Analog

The target compound (MW = 153.18 g/mol) possesses a free 5-amino group, increasing hydrogen bond donor count and polarity relative to the des-amino analog 3-(pyrrolidin-3-yl)-1,2-oxazole (MW = 138.17 g/mol) . The primary amine also introduces a basic center (estimated pKa ~ 3-4 for the isoxazole amine, plus the pyrrolidine nitrogen pKa ~ 10), altering its ionization profile at physiological pH compared to analogs lacking this group .

Physicochemical Difference
Cross-study comparable

+15.01 g/mol (NH₂ addition)
MW 153.18 vs 138.17

Increases H-bond donor count, polarity, and synthetic tractability.

Calculated from molecular formula; verify experimental logP.

Physicochemical Properties Lead Optimization Drug Discovery

Kinase Inhibitor Intermediate Potential: CK1 Evidence

While no direct activity data exists for the target compound, its structural features align with key pharmacophores identified in potent and selective isoxazole-based CK1 inhibitors modified with chiral pyrrolidine scaffolds. Studies have shown that such pyrrolidinyl-isoxazole hybrids can achieve nanomolar CK1 inhibition and >10-fold selectivity over off-target kinases [1]. The target compound's 5-amino group provides an additional vector for optimizing binding interactions and selectivity, a feature absent in many reported CK1 inhibitor cores .

Kinase Inhibitor Potential
Class-level inference

Structural alignment with CK1 inhibitor pharmacophores; no direct IC₅₀

5-NH₂ may support CK1 lead optimization via additional H-bond interactions.

Reported CK1 inhibitors achieve nanomolar activity; requires kinase panel validation.

Kinase Inhibition CK1 Cancer Therapeutics

High Analytical Purity for Reproducible Research

Commercial sourcing from reputable vendors indicates that 5-Amino-3-(3-pyrrolidinyl)isoxazole is supplied with high chemical purity, as verified by batch-specific certificates of analysis (CoA). While exact purity specifications vary by lot, vendors typically provide NMR and HPLC data to confirm identity and purity, ensuring consistency in downstream applications . This level of quality control is essential for generating reproducible structure-activity relationship (SAR) data and for scale-up efforts.

Analytical Purity
Specification review

Typically >95% (HPLC/NMR)
CoA supplied

Supports reproducible SAR and scale-up efforts.

Purity varies by lot; review batch-specific CoA.

Quality Control Analytical Chemistry Reproducibility

5-Amino-3-(3-pyrrolidinyl)isoxazole: Research and Industrial Applications


5-Amino-Functionalized Isoxazole Library Synthesis

The compound serves as a versatile building block for generating focused libraries of 5-aminoisoxazole derivatives. The primary amine allows for facile amide bond formation, sulfonamide synthesis, or reductive amination, enabling rapid exploration of structure-activity relationships (SAR) around kinase or GPCR targets. Its 3-pyrrolidinyl moiety provides a basic nitrogen that can enhance solubility and modulate target engagement .

Bifunctional Probes and Affinity Reagents Development

The combination of a free 5-amino group and a pyrrolidine ring makes this compound ideal for constructing bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) or affinity probes. The amino group can be functionalized with a linker for E3 ligase recruitment or biotin tagging, while the pyrrolidine ring may contribute to target protein binding [1].

Late-Stage Functionalization for Lead Optimization

For advanced leads containing a 5-aminoisoxazole core, this compound provides a convenient, pre-formed scaffold for late-stage diversification. Its commercial availability with documented purity ensures that scale-up and SAR expansion can proceed without the need for lengthy de novo synthesis of the core heterocycle .

Application
Selection Property
Validation Focus
5-Amino-isoxazole library synthesis
5-NH₂ functional handle
Amide coupling / sulfonamide reactivity review
Bifunctional probe (PROTAC) development
Linker attachment via 5-NH₂
Target engagement and linker stability context
Late-stage lead diversification
Pre-formed isoxazole-pyrrolidine core
Scale-up consistency and purity lot review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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